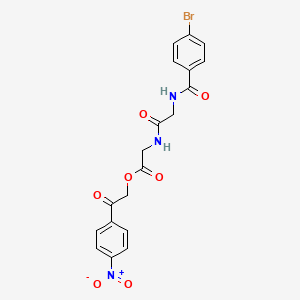![molecular formula C16H18N2O3S B4848933 N-(3-methylbenzyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4848933.png)
N-(3-methylbenzyl)-4-[(methylsulfonyl)amino]benzamide
Vue d'ensemble
Description
N-(3-methylbenzyl)-4-[(methylsulfonyl)amino]benzamide, also known as MMB or NSC 348948, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. MMB is a small molecule that belongs to the class of sulfonamide derivatives, which have been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of N-(3-methylbenzyl)-4-[(methylsulfonyl)amino]benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that this compound may act through a similar mechanism. In addition, this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce pain in animal models. This compound has also been shown to regulate the expression of certain genes involved in cancer and inflammation. However, the exact biochemical and physiological effects of this compound are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-methylbenzyl)-4-[(methylsulfonyl)amino]benzamide is its relatively simple synthesis method, which allows for the production of large quantities of the compound. This compound has also been shown to have low toxicity in animal models, making it a safe candidate for further research. However, one limitation of this compound is its limited solubility in water, which may affect its bioavailability and efficacy in vivo. In addition, more studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Orientations Futures
There are several future directions for the study of N-(3-methylbenzyl)-4-[(methylsulfonyl)amino]benzamide. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and pain. This compound may also have applications in other fields of medicine, such as neurology and psychiatry. Another direction is to optimize the synthesis method of this compound to improve its solubility and bioavailability. In addition, more studies are needed to fully understand the mechanism of action and potential side effects of this compound. Overall, the study of this compound has the potential to lead to the development of novel therapeutics for a variety of diseases.
Applications De Recherche Scientifique
N-(3-methylbenzyl)-4-[(methylsulfonyl)amino]benzamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anticancer, anti-inflammatory, and analgesic properties. This compound has been tested against several cancer cell lines, including breast, lung, and prostate cancer, and has demonstrated significant cytotoxicity. In addition, this compound has been shown to inhibit the production of inflammatory cytokines and reduce pain in animal models, making it a promising candidate for the treatment of chronic pain and inflammatory diseases.
Propriétés
IUPAC Name |
4-(methanesulfonamido)-N-[(3-methylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-12-4-3-5-13(10-12)11-17-16(19)14-6-8-15(9-7-14)18-22(2,20)21/h3-10,18H,11H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPWRHGGOUFKMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=CC=C(C=C2)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(3-bromophenyl)-N-[1-(4-methoxyphenyl)ethyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4848864.png)

![6-[2-(4-methylphenoxy)ethoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one](/img/structure/B4848873.png)
![N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-isopropoxybenzamide](/img/structure/B4848877.png)

![methyl 1-[({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B4848901.png)

![{4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-iodo-6-methoxyphenoxy}acetic acid](/img/structure/B4848905.png)
![ethyl 2-{[ethoxy(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4848907.png)

![N-[2-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4848925.png)
![1-[(4-ethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B4848926.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-nitrobenzenesulfonamide](/img/structure/B4848932.png)